1,3-Di(propan-2-yl)imidazolidin-1-ium chloride
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Overview
Description
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride is an organic compound with the molecular formula C9H17ClN2. It is a crystalline powder that is soluble in water and other polar solvents. This compound is known for its stability and is commonly used as a ligand in various catalytic processes.
Preparation Methods
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be synthesized through the reaction of 1,3-di(propan-2-yl)imidazole with hydrochloric acid. The reaction typically occurs under mild conditions, and the product is isolated as a crystalline solid. Industrial production methods often involve the use of large-scale reactors and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding imidazolidine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in the formation of N-heterocyclic carbene (NHC) complexes. .
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs
Industry: In industrial applications, it is used as a catalyst in the production of fine chemicals and polymers
Mechanism of Action
The mechanism of action of 1,3-Di(propan-2-yl)imidazolidin-1-ium chloride primarily involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in catalytic cycles. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies .
Comparison with Similar Compounds
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is also used as a ligand in catalytic processes but has bulkier substituents, which can influence its steric and electronic properties
1,3-Diisopropylimidazolium chloride: Similar in structure but with different substituents, affecting its reactivity and applications
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another related compound with distinct steric and electronic characteristics.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of imidazolium-based ligands in chemistry.
Properties
CAS No. |
871126-32-8 |
---|---|
Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h8-9H,5-7H2,1-4H3;1H |
InChI Key |
FTPKFIRFYNSYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+]1CCN(C1)C(C)C.[Cl-] |
Origin of Product |
United States |
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